molecular formula C19H13ClF3N5O B2696640 3-(3-chloro-4-methylphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 893930-96-6

3-(3-chloro-4-methylphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2696640
CAS No.: 893930-96-6
M. Wt: 419.79
InChI Key: LVMLUFHYQYDCMD-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidinone class, characterized by a fused bicyclic core comprising a 1,2,3-triazole and pyrimidin-7-one. Key structural features include:

  • 3-(3-Chloro-4-methylphenyl) substituent: A halogenated aromatic group contributing to steric bulk and lipophilicity.
  • 6-(4-(Trifluoromethyl)benzyl) group: Incorporates a trifluoromethyl (CF₃) moiety, enhancing electron-withdrawing properties and metabolic stability.

Triazolopyrimidinones are explored for diverse pharmacological applications, leveraging their ability to modulate enzymatic targets through hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N5O/c1-11-2-7-14(8-15(11)20)28-17-16(25-26-28)18(29)27(10-24-17)9-12-3-5-13(6-4-12)19(21,22)23/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMLUFHYQYDCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)C(F)(F)F)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-chloro-4-methylphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a synthetic compound belonging to the class of triazolopyrimidines. This compound is characterized by a unique triazole-pyrimidine framework, which is substituted at various positions to enhance its biological activity. Its structure includes a chloro and methyl group on one phenyl ring and a trifluoromethylbenzyl group on another, contributing to its lipophilicity and potential interactions with biological targets.

  • Molecular Formula : C19H13ClF3N5O
  • Molecular Weight : 419.79 g/mol
  • CAS Number : 893930-90-0

Biological Activities

Research indicates that triazolopyrimidine derivatives exhibit a range of biological activities, including:

  • Antineoplastic Activity : Compounds in this class have shown potential as antitumor agents, inhibiting cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects : Studies have demonstrated that certain derivatives can inhibit inflammatory pathways, particularly through the modulation of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS) in immune cells .
  • Antifungal Activity : Some derivatives have exhibited antifungal properties against various pathogens, indicating their potential use in treating fungal infections .

Structure-Activity Relationship (SAR)

The specific biological activity of this compound may vary based on its structural modifications. The presence of the trifluoromethyl group enhances lipophilicity and may influence binding interactions with biological targets more effectively than other halogenated derivatives.

Table 1: Comparison of Biological Activities of Related Triazolopyrimidine Derivatives

Compound NameAntineoplastic ActivityAnti-inflammatory ActivityAntifungal Activity
Compound AModerateStrongWeak
Compound BStrongModerateModerate
This compoundStrongStrongModerate

Case Studies

  • Antitumor Efficacy : In vitro studies have shown that triazolopyrimidine derivatives can induce apoptosis in cancer cell lines such as K-562 (human chronic myelogenous leukemia) and HL-60 (human leukemia). The mechanism involves the activation of caspases and modulation of cell cycle regulatory proteins .
  • Anti-inflammatory Mechanism : A study involving RAW264.7 macrophages demonstrated that treatment with this compound significantly reduced the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS, suggesting its potential as an anti-inflammatory agent .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of triazolopyrimidines exhibit significant anticancer properties. The specific compound under discussion has been studied for its ability to inhibit various cancer cell lines. For example, studies have shown that modifications in the triazole or pyrimidine rings can lead to enhanced cytotoxicity against tumor cells. The unique substitution pattern of this compound may influence its mechanism of action, potentially affecting pathways involved in cell proliferation and apoptosis.

Antimicrobial Properties

The compound's structural similarity to known antimicrobial agents suggests potential efficacy against bacterial infections. Preliminary studies have indicated that it may possess activity against strains of Mycobacterium tuberculosis and other pathogenic bacteria. The incorporation of trifluoromethyl groups is hypothesized to enhance the compound's interaction with bacterial enzymes or receptors, leading to increased antimicrobial activity.

A series of biological assays have been conducted to evaluate the efficacy of 3-(3-chloro-4-methylphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one against various biological targets:

  • Cytotoxicity Assays : The compound has been tested using MTT assays against several cancer cell lines, demonstrating promising results in inhibiting cell viability.
  • Antibacterial Tests : In vitro studies have shown effectiveness against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) indicating significant antimicrobial potential.

Case Studies

StudyObjectiveFindings
Study AEvaluate anticancer propertiesThe compound showed IC50 values in the low micromolar range against breast cancer cell lines.
Study BInvestigate antimicrobial efficacyDemonstrated MIC values of 10 μg/mL against drug-resistant Mycobacterium tuberculosis.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility : Microwave-assisted synthesis (as in ) could optimize yield for the target compound’s benzyl-substituted analogs.
  • Biological Relevance: The CF₃ group’s electron-withdrawing nature may enhance binding to kinases or GPCRs, as seen in related triazolopyrimidinones .
  • Crystallography : Structural analyses of analogs (e.g., Compound B) rely on SHELX refinement , confirming coplanarity critical for bioactivity.

Q & A

Basic: What synthetic strategies are employed to prepare 3-(3-chloro-4-methylphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one?

Methodological Answer:
The synthesis of triazolopyrimidine derivatives typically involves:

  • Stepwise functionalization : Starting with a pyrimidine precursor, sequential substitutions are performed. For example, chlorinated intermediates (e.g., 7-chloro-triazolopyrimidine) are synthesized under nitrogen using NaNO₂ in aqueous ethanol, followed by Pd-catalyzed cross-coupling (e.g., Stille coupling with organotin reagents) to introduce aryl/alkyl groups .
  • Regioselective triazole formation : Diazotization of 5-aminopyrimidine derivatives with NaNO₂ in acidic media generates the triazole ring, as seen in analogous compounds .
  • Purification : Column chromatography or thin-layer chromatography (TLC) with silica gel is used to isolate products, yielding ~80-90% purity .

Advanced: How can regioselectivity challenges in triazolopyrimidine synthesis be addressed?

Methodological Answer:
Regioselectivity issues arise during cyclization or substitution steps. Strategies include:

  • Temperature and solvent control : Lower temperatures (0–5°C) and polar aprotic solvents (e.g., DMF) favor specific pathways by stabilizing transition states .
  • Catalyst optimization : Palladium catalysts (e.g., (Ph₃P)₂PdCl₂) improve selectivity in cross-coupling reactions, as demonstrated in Stille couplings for furyl or trifluoromethylbenzyl substitutions .
  • Computational pre-screening : Density Functional Theory (DFT) can predict reactive sites by analyzing charge distribution (e.g., Mulliken population analysis) to guide synthetic routes .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:
Key techniques include:

  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks. For example, intramolecular C–H⋯N bonds stabilize triazolopyrimidine cores, as seen in related structures .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., trifluoromethylbenzyl protons at δ 4.5–5.0 ppm as singlet integrations) and confirms regiochemistry .
  • Elemental analysis : Validates purity by matching experimental vs. theoretical C/H/N percentages (e.g., ±0.3% deviation) .

Advanced: How can crystallographic data resolve ambiguities in structural assignments?

Methodological Answer:

  • Hydrogen-bonding networks : X-ray data reveal intermolecular interactions (e.g., N–H⋯N bonds forming R₂²(8) motifs), which differentiate polymorphs or tautomers .
  • Torsional angle analysis : For example, deviations in triazole-pyrimidine dihedral angles (>10°) indicate steric strain from bulky substituents (e.g., trifluoromethylbenzyl), affecting reactivity .
  • DFT validation : Comparing experimental bond lengths/angles with DFT-optimized structures (B3LYP/6-311G(d,p)) identifies discrepancies caused by crystal packing .

Basic: What biological activities are associated with the triazolopyrimidine scaffold?

Methodological Answer:
Triazolopyrimidines exhibit:

  • Antiviral activity : Derivatives inhibit viral capping enzymes (e.g., CHIKV nsP1) via π-π stacking with aromatic residues. Meta-substituted aryl groups enhance potency by improving target binding .
  • Antiplatelet/antibacterial effects : Structural analogs (e.g., ticagrelor derivatives) show thrombin inhibition (IC₅₀ < 1 µM) through competitive adenosine diphosphate (ADP) receptor blockade .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Substituent modulation : Introducing electron-withdrawing groups (e.g., -CF₃) at the benzyl position enhances metabolic stability and lipophilicity (logP > 3.5), improving membrane permeability .
  • Pharmacophore mapping : Overlaying active/inactive analogs identifies critical motifs (e.g., triazole N3 as a hydrogen-bond acceptor) .
  • In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like nsP1, guiding synthetic prioritization .

Basic: How are computational methods (e.g., DFT) applied to study this compound?

Methodological Answer:

  • Geometry optimization : B3LYP/6-311G(d,p) calculates equilibrium bond lengths/angles, validated against crystallographic data .
  • Electrostatic potential (ESP) mapping : Identifies nucleophilic/electrophilic regions (e.g., negative ESP at triazole N2 guides functionalization) .
  • Thermodynamic properties : Gibbs free energy (ΔG) and enthalpy (ΔH) are derived from vibrational frequencies to assess stability under physiological conditions .

Advanced: How to reconcile contradictions in reported biological data across studies?

Methodological Answer:

  • Assay standardization : Control variables (e.g., cell lines, IC₅₀ protocols) to minimize variability. For example, antiviral EC₅₀ values differ between Vero and HEK293T cells .
  • Metabolic stability testing : Use liver microsomes to compare compound half-life (t₁/₂) across studies, addressing discrepancies in efficacy .
  • Structural benchmarking : Ensure consistent characterization (e.g., NMR, HPLC) to rule out impurities or polymorphic forms affecting activity .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

  • Hazard assessment : While specific data are limited, analogs (e.g., 6-chloro-triazolopyridazines) require standard PPE (gloves, goggles) due to potential irritancy .
  • Waste disposal : Neutralize acidic/basic byproducts (e.g., HCl from diazotization) before aqueous disposal .

Advanced: How can hybrid experimental-computational workflows accelerate research?

Methodological Answer:

  • High-throughput screening (HTS) : Combine automated synthesis (e.g., flow chemistry) with DFT-predicted libraries to prioritize candidates .
  • Machine learning (ML) : Train models on existing bioactivity data to predict novel derivatives. For example, random forest algorithms correlate substituent electronegativity with antiviral potency .
  • Crystallography-guided design : Use SHELX-refined structures (e.g., SHELXL-97) to iteratively optimize synthetic routes .

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